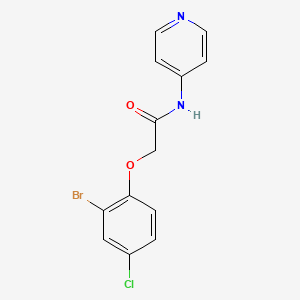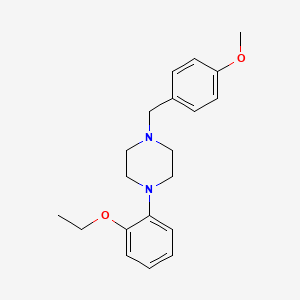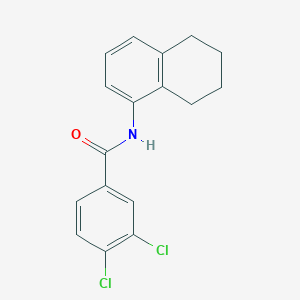
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPT-11, and it is a derivative of irinotecan, a chemotherapy drug used to treat cancer.
Mécanisme D'action
CPT-11 exerts its anticancer activity by inhibiting the activity of topoisomerase I. This enzyme is responsible for unwinding DNA during replication and repair. CPT-11 binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its function. This results in the accumulation of DNA damage and ultimately induces cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to have both biochemical and physiological effects. Biochemically, CPT-11 inhibits the activity of topoisomerase I, leading to the accumulation of DNA damage. Physiologically, CPT-11 induces cell death, which can lead to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPT-11 in lab experiments is its well-established mechanism of action. This makes it an ideal tool for studying the role of topoisomerase I in DNA replication and repair. However, one limitation of using CPT-11 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for the study of CPT-11. One area of research is the development of new derivatives of CPT-11 with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the role of topoisomerase I in various diseases, including neurodegenerative disorders and viral infections. Additionally, the use of CPT-11 in combination with other drugs for cancer treatment is an area of active research.
Méthodes De Synthèse
The synthesis of CPT-11 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to produce the intermediate, 3,4-dimethoxyphenylcyclohexanone. This intermediate is then reacted with 4-pyrrolidinopyridine and acetic anhydride to produce the final product, N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.
Applications De Recherche Scientifique
CPT-11 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is necessary for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. CPT-11 has been used in the treatment of various cancers, including colorectal, lung, and ovarian cancer.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(3,4-dimethoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-23-17-9-8-15(14-18(17)24-2)20(10-12-25-13-11-20)19(22)21-16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLRRLTIQDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)

